toxicological profile of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine
toxicological profile of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine
An In-depth Technical Guide to the Toxicological Profile of 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine and Structurally Related Chlorotriazines
Foreword
This technical guide provides a comprehensive , a representative of the chlorotriazine class of chemical compounds. While extensive toxicological data for this specific molecule is not abundant in public literature, its structural similarity to widely studied herbicides like atrazine and its metabolites, such as deethylatrazine (DEA), allows for a robust, data-driven assessment of its likely toxicological properties. This guide synthesizes information on this chemical class to provide researchers, scientists, and drug development professionals with a thorough understanding of their potential biological effects and the methodologies used to assess them.
Chemical Identity and Physicochemical Properties
The compound 4-chloro-6-ethyl-N-methyl-1,3,5-triazin-2-amine belongs to the s-triazine chemical family, characterized by a heterocyclic ring of alternating carbon and nitrogen atoms. The specific substitutions of a chlorine atom, an ethyl group, and an N-methylamine group dictate its chemical reactivity and biological interactions.
Table 1: Physicochemical Properties of Representative Chlorotriazines
| Property | 4,6-dichloro-1,3,5-triazin-2-amine[1] | Atrazine[2] | Deethylatrazine (DEA) |
| IUPAC Name | 4,6-dichloro-1,3,5-triazin-2-amine | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | 6-chloro-N-isopropyl-1,3,5-triazine-2,4-diamine[3] |
| CAS Number | 933-23-3 | 1912-24-9[4] | 6190-65-4 |
| Molecular Formula | C₃H₂Cl₂N₄[1] | C₈H₁₄ClN₅ | C₆H₁₀ClN₅[3] |
| Molecular Weight | 164.98 g/mol [1] | 215.68 g/mol [2] | 187.64 g/mol |
| Appearance | Solid | Colorless crystals[5] | Colorless solid[6] |
| Water Solubility | Sparingly soluble | 33 mg/L at 20 °C | 170 mg/l at 25 °C[5] |
| Vapor Pressure | 0.043 mmHg | 2.9 x 10⁻⁷ mmHg at 20 °C | 9.33 x 10⁻⁵ mm Hg[6] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of chlorotriazines are well-characterized. Exposure can occur through ingestion, inhalation, or dermal contact[7]. Upon absorption, these compounds are rapidly distributed throughout the body. The primary route of metabolism is N-dealkylation, mediated by cytochrome P-450 enzymes[7]. For atrazine, this results in the formation of metabolites such as deethylatrazine (DEA) and deisopropylatrazine (DIA)[3][8]. These metabolites can be further dealkylated to form didealkylatrazine (DEDIA)[3]. The metabolites are then rapidly excreted, primarily in the urine[7].
Caption: Generalized metabolic pathway of atrazine to its primary metabolites.
Mechanism of Action and Toxicity
The primary mechanism of action for the toxicity of chlorotriazines in mammals is the disruption of the hypothalamic-pituitary-gonadal (HPG) axis.[4] This leads to neuroendocrine and endocrine-related developmental and reproductive effects.[4] In plants, triazine herbicides inhibit photosynthesis by blocking electron transport in photosystem II.[9]
Toxicological Endpoints
Acute Toxicity
Chlorotriazines generally exhibit low to moderate acute toxicity in laboratory animals.
Table 2: Acute Oral Toxicity of Atrazine and its Metabolites
| Compound | Species | LD₅₀ (mg/kg) | Reference |
| Atrazine | Rat (male) | 737 - 1471 | [8] |
| Atrazine | Rat (female) | 672 - 1212 | [8] |
| Deethylatrazine (DEA) | Rat | 1110 | [10] |
| Deisopropylatrazine (DIA) | Rat | 1240 | [10] |
| Diaminochlorotriazine (DACT) | Rat | 2310 - 5460 | [10] |
Subchronic and Chronic Toxicity
Long-term exposure to chlorotriazines can lead to various adverse effects. In a 13-week study, rats given deethylatrazine in their diet at doses up to 38 mg/kg/day showed decreased body weights.[6] Chronic exposure in dogs has been associated with cardiotoxicity.[4]
Reproductive and Developmental Toxicity
The disruption of the HPG axis by chlorotriazines is a significant concern for reproductive and developmental health.[4] Deethylatrazine is recognized by the U.S. Environmental Protection Agency (EPA) and the California Office of Environmental Health Hazard Assessment (OEHHA) as a developmental and female reproductive toxicant.[3][11] Studies in rats have shown that exposure to atrazine and its metabolites can delay sexual development in both males and females.[10] In utero exposure to atrazine has been linked to delayed ossification in fetuses.[4]
Carcinogenicity
The carcinogenic potential of atrazine, the parent compound of many chlorotriazine metabolites, has been extensively studied. While some studies have suggested a possible link to certain cancers, the overall weight of evidence from epidemiological studies has not supported a causal association between atrazine exposure and cancer in humans.[10] The U.S. EPA has classified atrazine as "not likely to be carcinogenic to humans".[12]
Genotoxicity
Deethylatrazine, deisopropylatrazine, and diaminochlorotriazine have been tested in a range of in vitro and in vivo genotoxicity assays and have not shown evidence of genotoxic activity.[10]
Experimental Protocols
The following are representative protocols for key toxicological assays.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Test Guideline 425)
-
Animal Selection: Healthy, young adult female rats are typically used.
-
Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of predetermined dose levels.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome for the first animal, the next animal is dosed at a higher or lower level. This continues until the stopping criteria are met.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.
Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure.
Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471)
-
Strain Selection: Use at least five strains of Salmonella typhimurium and Escherichia coli that are known to be sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (e.g., S9 mix from rat liver).
-
Exposure: Expose the bacterial strains to a range of concentrations of the test substance.
-
Incubation: Plate the treated bacteria on a minimal medium that lacks the amino acid the bacteria require for growth.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) after a suitable incubation period.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Environmental Fate and Ecotoxicology
Chlorotriazines can enter the environment through their use as herbicides. They can be transported in soil and water, with their persistence depending on environmental conditions.[13] Deethylatrazine is a known environmental transformation product of atrazine.[14] These compounds can have adverse effects on non-target organisms. For example, chronic exposure to various s-triazines has been shown to cause growth retardation and developmental delays in amphibians.[15]
Regulatory Status
Due to their potential for reproductive and developmental toxicity, atrazine and its chlorometabolites, including deethylatrazine, are regulated by various agencies. In California, they are listed under Proposition 65 as chemicals known to cause reproductive toxicity.[11] The U.S. EPA has established a Lifetime Health Advisory Level for atrazine in drinking water.[16]
Conclusion
The , inferred from data on structurally similar chlorotriazines, indicates a low to moderate potential for acute toxicity. The primary concern for human health is related to its potential as an endocrine disruptor, with the ability to interfere with the hypothalamic-pituitary-gonadal axis, leading to reproductive and developmental effects. It is not considered to be genotoxic, and its carcinogenic potential in humans is not well-supported by current evidence. A thorough understanding of the toxicokinetics and mechanism of action of this chemical class is essential for assessing its risk to human health and the environment.
References
-
Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem - NIH. (n.d.). Retrieved February 21, 2026, from [Link]
-
Desethyl atrazine - Hazardous Agents - Haz-Map. (n.d.). Retrieved February 21, 2026, from [Link]
-
Review of Atrazine - Toxicology Assessment - APVMA. (n.d.). Retrieved February 21, 2026, from [Link]
-
HEALTH EFFECTS - Toxicological Profile for Atrazine - NCBI Bookshelf. (n.d.). Retrieved February 21, 2026, from [Link]
-
Desethylatrazine (Ref: G-30033) - AERU - University of Hertfordshire. (2025, September 16). Retrieved February 21, 2026, from [Link]
-
Risks from Human Exposure to Atrazine and its Degradates in Groundwater - California Department of Pesticide Regulation. (2023, July 12). Retrieved February 21, 2026, from [Link]
-
The Mode of Action of Triazine Herbicides in Plants - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Cyanazine | C9H13ClN6 | CID 30773 - PubChem - NIH. (n.d.). Retrieved February 21, 2026, from [Link]
-
Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs - U.S. EPA. (2024, October 30). Retrieved February 21, 2026, from [Link]
-
ATRAZINE TOXICOLOGY - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved February 21, 2026, from [Link]
-
ATSDR Atrazine ToxGuide. (n.d.). Retrieved February 21, 2026, from [Link]
-
4,6-dichloro-1,3,5-triazin-2-amine - ChemBK. (2024, April 9). Retrieved February 21, 2026, from [Link]
-
Des-ethyl atrazine (DEA) - OEHHA - CA.gov. (2016, July 15). Retrieved February 21, 2026, from [Link]
-
Chlorazine (Ref: G 25804) - AERU. (2026, January 20). Retrieved February 21, 2026, from [Link]
-
1,3,5-Triazine-2-amine, 4,6-dichloro-N-ethyl- - Substance Details - SRS | US EPA. (2023, November 1). Retrieved February 21, 2026, from [Link]
-
4-Ethoxy-N-ethyl-6-methyl-1,3,5-triazin-2-amine - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]
-
Subthreshold Toxic Effects of Atrazine and Three Degradates on Behavior in Procambarus clarkii - Marshall Digital Scholar. (n.d.). Retrieved February 21, 2026, from [Link]
-
Pesticide Toxicity Profile: Triazine Pesticides - Florida Online Journals. (2006, April 15). Retrieved February 21, 2026, from [Link]
-
CAS#:6504-87-6 | N-(4-chloro-6-ethylamino-[3][14][17]triazin-2-yl)-alanine ethyl ester | Chemsrc. (2025, December 2). Retrieved February 21, 2026, from [Link]
-
Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis - ResearchGate. (2025, August 7). Retrieved February 21, 2026, from [Link]
-
Toxicological Profile for atrazine - ATSDR - CDC. (n.d.). Retrieved February 21, 2026, from [Link]
-
Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - ResearchGate. (2021, July). Retrieved February 21, 2026, from [Link]
-
1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]
-
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine - PMC - NIH. (n.d.). Retrieved February 21, 2026, from [Link]
-
ACETOCHLOR Human Health Effects: Evidence for Carcinogenicity - Regulations.gov. (2019, November 25). Retrieved February 21, 2026, from [Link]
-
Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substi - ResearchGate. (2005, July 22). Retrieved February 21, 2026, from [Link]
-
Pesticide Fate in the Environment: A Guide for Field Inspectors - the Illinois State Water Survey. (n.d.). Retrieved February 21, 2026, from [Link]
-
Environmental fate of metalaxyl and chlorothalonil applied to a bentgrass putting green under southern California climatic conditions - USDA ARS. (n.d.). Retrieved February 21, 2026, from [Link]
-
6-Chloro-n-ethyl-n-(1-methylethyl)-1,3,5-triazine-2,4-diamine - PubChem. (n.d.). Retrieved February 21, 2026, from [Link]
-
Environmental occurrence, fate, and transformation of herbicide safeners - Iowa Research Online. (2023, July 11). Retrieved February 21, 2026, from [Link]
-
Triazine herbicides (PIM G013) - Inchem.org. (n.d.). Retrieved February 21, 2026, from [Link]
-
4-ethenyl-6-(4-methylphenyl)-1,3,5-triazin-2-amine - Cancer - EPA. (2025, October 15). Retrieved February 21, 2026, from [Link]
-
1,3,5-Triazine-2,4,6-triamine (melamine) - Evaluation statement - Australian Industrial Chemicals Introduction Scheme. (2022, May 30). Retrieved February 21, 2026, from [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (2006, January 31). Retrieved February 21, 2026, from [Link]
-
Cyanazine - AERU. (n.d.). Retrieved February 21, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 6-Chloro-n-ethyl-n-(1-methylethyl)-1,3,5-triazine-2,4-diamine | C8H14ClN5 | CID 18757620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. Cyanazine | C9H13ClN6 | CID 30773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Desethyl atrazine - Hazardous Agents | Haz-Map [haz-map.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. Des-ethyl atrazine (DEA) - OEHHA [oehha.ca.gov]
- 12. npic.orst.edu [npic.orst.edu]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Desethylatrazine (Ref: G-30033) [sitem.herts.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. journals.flvc.org [journals.flvc.org]
- 17. apvma.gov.au [apvma.gov.au]
